molecular formula C11H14BrFN2O B6423812 5-bromo-3-fluoro-2-[(piperidin-3-yl)methoxy]pyridine CAS No. 1289007-54-0

5-bromo-3-fluoro-2-[(piperidin-3-yl)methoxy]pyridine

Cat. No.: B6423812
CAS No.: 1289007-54-0
M. Wt: 289.14 g/mol
InChI Key: UBRKYIRUEINXIB-UHFFFAOYSA-N
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Description

5-Bromo-3-fluoro-2-[(piperidin-3-yl)methoxy]pyridine is a heterocyclic compound that features a pyridine ring substituted with bromine, fluorine, and a piperidinylmethoxy group

Preparation Methods

The synthesis of 5-bromo-3-fluoro-2-[(piperidin-3-yl)methoxy]pyridine typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity . Industrial production methods may involve optimization of these steps to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

5-Bromo-3-fluoro-2-[(piperidin-3-yl)methoxy]pyridine can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and the reagents used.

Mechanism of Action

The mechanism of action of 5-bromo-3-fluoro-2-[(piperidin-3-yl)methoxy]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic pathways and cellular signaling .

Comparison with Similar Compounds

Similar compounds to 5-bromo-3-fluoro-2-[(piperidin-3-yl)methoxy]pyridine include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.

Biological Activity

5-Bromo-3-fluoro-2-[(piperidin-3-yl)methoxy]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with bromine and fluorine atoms, as well as a piperidinylmethoxy group. Its molecular formula is C10H10BrFN2O, with a molecular weight of 289.11 g/mol .

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : 5-bromo-3-fluoropyridine and piperidine derivatives.
  • Reaction Conditions : The reaction is conducted using bases such as potassium carbonate in solvents like dimethylformamide (DMF) under controlled conditions to ensure high yield and purity .

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the bromine and fluorine atoms enhances its reactivity and binding affinity, while the piperidine group improves solubility and bioavailability .

Key Mechanisms :

  • Enzyme Inhibition : It may inhibit or activate certain enzymes, affecting metabolic pathways.
  • Receptor Modulation : The compound can modulate receptor activity, influencing cellular signaling processes.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. For instance, it has been shown to possess enhanced potency against various cancer cell lines compared to standard treatments like paclitaxel. In vitro studies demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values indicating strong inhibition of cell proliferation .

Antibacterial and Antifungal Properties

The compound also displays antibacterial and antifungal activities. Its halogen substituents are believed to contribute significantly to these bioactivities. For example, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating their potential as antimicrobial agents .

Biological Activity Target Organism/Cell Line IC50/MIC Value
AnticancerMCF-7 (breast cancer)< 10 µM
AntibacterialE. coli< 125 µg/mL
AntifungalC. albicansMIC = 16–32 mg/mL

Case Studies

  • Anticancer Studies : A study highlighted the compound's ability to induce G2/M cell cycle arrest in MCF-7 cells, leading to a notable inhibition of tubulin assembly by approximately 65.9% .
  • Antimicrobial Efficacy : Another investigation into pyridine derivatives showed that compounds similar to this compound inhibited the growth of various bacterial strains, indicating its broad-spectrum antimicrobial potential .

Properties

IUPAC Name

5-bromo-3-fluoro-2-(piperidin-3-ylmethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrFN2O/c12-9-4-10(13)11(15-6-9)16-7-8-2-1-3-14-5-8/h4,6,8,14H,1-3,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRKYIRUEINXIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=C(C=C(C=N2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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